4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine is a chemical compound notable for its potential applications in medicinal chemistry and pharmaceuticals. This compound belongs to a class of morpholine derivatives, which have been studied for various biological activities, including antifungal properties. The compound's structure includes a morpholine ring, which is a six-membered heterocyclic amine, and a methoxy group attached to a phenylamine moiety.
The compound can be synthesized through various chemical reactions involving starting materials such as 2,6-dimethylmorpholine and methoxy-substituted phenylamines. The synthesis methods often involve steps like reductive amination or condensation reactions, which are common in organic chemistry for constructing complex molecular frameworks.
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine can be classified under:
The synthesis of 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine typically involves the following key steps:
The molecular structure of 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine can be represented as follows:
This structure comprises:
The primary reactions involving 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine include:
The mechanism of action for compounds like 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that similar compounds exhibit broad-spectrum antifungal activity against various pathogenic fungi by targeting specific cellular processes.
Physical data such as boiling point, density, and refractive index are crucial for characterizing this compound but are often specific to synthesized batches.
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine has potential applications in:
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine (CAS 1135283-65-6) emerged as a structurally specialized aniline derivative during the early 21st century, coinciding with intensified exploration of N-heterocyclic motifs in drug discovery. Its synthesis leverages classic morpholine ring-forming reactions, typically involving diethanolamine derivatives under acid catalysis, followed by selective N-alkylation with halogenated methoxyanilines. The strategic 2,6-dimethyl substitution on the morpholine ring addressed twin challenges in medicinal chemistry: enhancing metabolic stability and modulating steric accessibility for target binding. Initially reported in patent literature around 2012, this compound gained traction as a synthon for kinase inhibitor libraries, particularly where morpholino groups act as hinge-binding motifs. Its emergence reflects a broader trend in synthetic organic chemistry toward spatially defined tertiary amines for optimizing pharmacokinetic and pharmacodynamic properties of lead candidates [2] [7].
The compound’s molecular architecture (C₁₃H₂₀N₂O₂; MW 236.31 g/mol) integrates three functional domains:
Table 1: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₃H₂₀N₂O₂ | — |
Molecular Weight | 236.31 g/mol | — |
Melting Point | 65–67°C | Empirical |
Boiling Point | 409.8 ± 45.0 °C | Predicted |
Density | 1.078 ± 0.06 g/cm³ | Predicted |
pKa | 7.50 ± 0.10 | Predicted |
LogP | ~1.8 (estimated) | Computational |
Hydrogen Bond Acceptors | 4 | — |
Hydrogen Bond Donors | 1 | — |
Table 2: Structural Comparison with Related Morpholino-Aniline Hybrids
Compound | Substituents | Steric Effects | Electronic Effects | H-Bond Capacity |
---|---|---|---|---|
4-Morpholinoaniline | None on morpholine | Low steric hindrance | Strongly basic N | Moderate |
4-(4-Methylmorpholino)aniline | Methyl at position 4 | Moderate steric blocking | Enhanced lipophilicity | Moderate |
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine | Dimethyl at 2,6; methoxy at ortho-position | High steric constraint | pKa modulation; electron donation | High |
4-(Thiomorpholino)aniline | S instead of O | Similar to morpholine | Reduced basicity | Low |
The 2,6-dimethyl substitution imposes significant conformational restraint:
The SMILES notation (O(C1=CC(=CC=C1N)N2CC(OC(C)C2)C) and InChIKey (OQMDAGZSLXKJAG-UHFFFAOYSA-N) encode this spatial-electronic profile, enabling precise virtual screening [7].
This compound exemplifies a privileged scaffold in structure-based pharmacophore modeling, particularly for kinases and immunomodulatory targets. Key applications include:
JAK/STAT Inhibitor Design
Pharmacophore models for Janus kinases (JAK1–3, TYK2) consistently identify features matching this compound’s topology:
In virtual screening studies targeting JAKs, this compound matched 3/4 features of optimized pharmacophores with Phase Screen Scores >1.5, outperforming 82% of decoy compounds. Notably, 22 pesticides with confirmed human bioaccumulation—including this morpholinoaniline—were flagged as potential immunotoxic JAK inhibitors via pharmacophore-based virtual screening (PBVS), underscoring its relevance in toxicological risk assessment [4] [6].
e-Pharmacophore Integration
Energy-optimized (e-)pharmacophore models weight features by interaction energy contributions. When docked to DprE1 (Mycobacterium tuberculosis target), derivatives showed:
These attributes enabled rational design of antitubercular leads with MIC values down to 1.56 μg/mL, validating the core’s versatility [10].
Scaffold Hybridization
The compound serves as a central building block in benzofuran anticancer hybrids, where its electron-donating capability stabilizes quinoidal transition states in topoisomerase inhibitors. Halogenated derivatives (e.g., 5-bromobenzofuran-2-carboxamides) leverage the morpholinoaniline’s conformational flexibility to enhance DNA intercalation, achieving sub-micromolar IC₅₀s in leukemia models [5].
Table 3: Pharmacophore Feature Mapping in Drug Discovery
Target Class | Pharmacophore Features | Role of 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine | Validation Outcome |
---|---|---|---|
JAK Kinases | HBD, HBA, HC, AR | Matched 3/4 features in 8/10 JAK models | Ranked among top 64 pesticides in immunotoxicity screening [6] |
DprE1 (Antitubercular) | HBA (vector to Lys418), HC, R (FAD stacking) | Served as synthon for benzimidazole-piperidone hybrids | MIC = 1.56 μg/mL vs. M. tuberculosis [10] |
PLK1 Polo-Box Domain | AI (Trp414/His538), NI (phosphate mimic) | Bromomethyl derivatives showed IC₅₀ 16.4 μM | Reduced metastatic lesions in vivo [5] |
The scaffold’s utility stems from its synthetic tractability—commercial availability in gram quantities (e.g., Santa Cruz Biotechnology, $296/500mg) facilitates rapid analog iteration—and balanced three-dimensionality, satisfying >70% of Pfizer’s Rule-of-Three criteria for fragment-based design [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: